molecular formula C25H27ClFN7 B10854523 GNF-8625 monopyridin-N-piperazine hydrochloride

GNF-8625 monopyridin-N-piperazine hydrochloride

Cat. No.: B10854523
M. Wt: 480.0 g/mol
InChI Key: XQABKTNVPTUVLG-ZMBIFBSDSA-N
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Description

6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of compounds, which are of significant interest in medicinal chemistry and drug discovery research . The core imidazo[1,2-b]pyridazine scaffold is a privileged structure in the design of kinase inhibitors . This particular compound features a stereochemically defined (R)-2-(3-fluorophenyl)pyrrolidine moiety and a 6-piperazin-1-ylpyridin-2-yl group, which may contribute to its target binding affinity and selectivity profile. While the specific biological data for this exact molecule is not fully detailed in the public domain, structurally related compounds within the imidazo[1,2-b]pyridazine chemical space have been investigated for their potent inhibitory activity against a range of clinically relevant kinase targets . These related targets often include anaplastic lymphoma kinase (ALK), tropomyosin receptor kinases (TRK), and JAK kinases, which are implicated in various proliferative diseases . The piperazine substituent on the pyridine ring is a common pharmacophore that can enhance solubility and interaction with kinase ATP pockets. This product is provided as the hydrochloride salt to improve stability and handling. It is intended for use in biochemical and cellular assays to study kinase signaling pathways, for high-throughput screening, and for lead optimization efforts in oncology and inflammatory disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H27ClFN7

Molecular Weight

480.0 g/mol

IUPAC Name

6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride

InChI

InChI=1S/C25H26FN7.ClH/c26-19-5-1-4-18(16-19)21-7-3-13-32(21)25-10-9-23-28-17-22(33(23)30-25)20-6-2-8-24(29-20)31-14-11-27-12-15-31;/h1-2,4-6,8-10,16-17,21,27H,3,7,11-15H2;1H/t21-;/m1./s1

InChI Key

XQABKTNVPTUVLG-ZMBIFBSDSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl

Canonical SMILES

C1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCNCC5)C=C2)C6=CC(=CC=C6)F.Cl

Origin of Product

United States

Preparation Methods

Bromination of Imidazo[1,2-b]Pyridazine

The core is functionalized at positions 3 and 6 via bromination. Key steps include:

  • Substrate : Imidazo[1,2-b]pyridazine (CAS 766-55-2).

  • Method : Treatment with N-bromosuccinimide (NBS) in chloroform under reflux yields 3-bromoimidazo[1,2-b]pyridazine (75% yield).

  • Alternative : Bromine in acetic acid at 0–20°C achieves 36% yield.

StepReagents/ConditionsYieldReference
BrominationNBS, CHCl₃, reflux75%

Introduction of the 6-Piperazin-1-ylpyridin-2-yl Group at Position 3

Suzuki-Miyaura Coupling

  • Substrate : 3-Bromoimidazo[1,2-b]pyridazine.

  • Reagents : 6-Piperazin-1-ylpyridin-2-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (5:1), 80°C.

  • Outcome : Forms 3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine (85–90% yield).

Buchwald-Hartwig Amination (Alternative)

  • Substrate : 3-Bromoimidazo[1,2-b]pyridazine.

  • Reagents : Piperazine, Pd(OAc)₂, BrettPhos, NaOtBu, toluene, 100°C.

  • Outcome : Direct amination achieves 78% yield.

Introduction of the (2R)-2-(3-Fluorophenyl)Pyrrolidin-1-yl Group at Position 6

Synthesis of (2R)-2-(3-Fluorophenyl)Pyrrolidine

  • Chiral resolution :

    • Substrate : Racemic 2-(3-fluorophenyl)pyrrolidine.

    • Method : Use of (S)-(−)-camphanic acid via Mitsunobu reaction to isolate the R-enantiomer.

    • Yield : 89% enantiomeric excess (e.e.).

SNAr Reaction with the Core

  • Substrate : 6-Chloroimidazo[1,2-b]pyridazine intermediate.

  • Reagents : (2R)-2-(3-Fluorophenyl)pyrrolidine, K₂CO₃, DMF, 110°C.

  • Outcome : 72% yield, >98% e.e..

Final Assembly and Salt Formation

Coupling of Substituents

  • Step 1 : Suzuki coupling at position 3 (as in Section 3.1).

  • Step 2 : SNAr reaction at position 6 (as in Section 4.2).

IntermediateReactionYield
3-(6-Piperazin-1-ylpyridin-2-yl)-6-chloroimidazo[1,2-b]pyridazineSNAr with (2R)-pyrrolidine68%

Hydrochloride Salt Formation

  • Method : Treatment with HCl (4M in dioxane) at 20–30°C.

  • Yield : 83–95%.

Optimization and Challenges

Key Challenges

  • Regioselectivity : Bromination at position 3 requires careful control to avoid di-substitution.

  • Chiral purity : Asymmetric synthesis of the pyrrolidine moiety demands resolution or enantioselective catalysis.

  • Solubility : Use of DMF or dioxane improves reaction efficiency for bulky substituents.

Comparative Data

MethodStepYieldPurity
Suzuki couplingPosition 3 functionalization85%>95%
SNAr reactionPosition 6 functionalization72%>98% e.e.
Salt formationHydrochloride90%99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

GNF-8625 monopyridin-N-piperazine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

This compound has been primarily investigated for its role as a kinase inhibitor , targeting various signaling pathways that are crucial in cancer biology and viral replication. The presence of the fluorinated phenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Potential Therapeutic Applications

  • Cancer Treatment : As a kinase inhibitor, this compound may modulate pathways involved in tumor growth and metastasis.
  • Antiviral Activity : Preliminary studies suggest efficacy against viral proteases, indicating potential applications in treating viral infections such as SARS-CoV-2.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic synthesis techniques. The structural features include:

  • Pyrrolidine and Piperazine Moieties : These contribute to the compound's ability to interact with various biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may influence the binding affinity to target proteins.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its development as a therapeutic agent. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended to explore binding affinities and kinetics further.

Mechanism of Action

The mechanism of action of GNF-8625 monopyridin-N-piperazine (hydrochloride) involves the inhibition of tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways mediated by TRK, leading to various cellular effects. The compound targets specific molecular pathways, making it a valuable tool in research focused on TRK-related processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Route
Target Compound (Hydrochloride) Imidazo[1,2-b]pyridazine 6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]; 3-(6-piperazin-1-ylpyridin-2-yl) 475.93 (free base: 439.46) Fluorophenyl, piperazine, pyridine Substitution of chloro with piperazine
6-[(2R)-2-(3-Fluorophenyl)pyrrolidin-1-yl]-3-(pyridin-2-yl)imidazo[1,2-b]pyridazine () Imidazo[1,2-b]pyridazine 6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]; 3-(pyridin-2-yl) 375.41 Fluorophenyl, pyridine Unclear; likely via Suzuki coupling
6-Chloro-2-trifluoromethylimidazo[1,2-b]pyridazine () Imidazo[1,2-b]pyridazine 6-chloro; 2-trifluoromethyl 221.57 Chloro, trifluoromethyl Halogenation and CF3 introduction
6-(Piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine derivatives () Imidazo[1,2-b]pyridazine 6-piperazin-1-yl; 2-aryl/alkyl ~350–450 (varies) Piperazine, sulfonamide/amide Nucleophilic substitution of chloro
Key Observations :

Piperazine vs. This modification likely enhances solubility and target affinity. Piperazine-containing analogs in were further derivatized with sulfonamide or amide groups, suggesting tunability for pharmacokinetic optimization .

Chloro vs. Piperazine at 6-Position :

  • The 6-chloro substituent in ’s compound serves as a leaving group, enabling nucleophilic substitution (e.g., with piperazine to form the target compound) . The trifluoromethyl group in ’s compound, however, is electron-withdrawing, reducing reactivity compared to the target’s electron-rich piperazine.

Pharmacological Implications

While specific bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest:

  • Kinase Inhibition: Piperazine-linked imidazo[1,2-b]pyridazines in showed nanomolar activity against kinases like CDK2 and EGFR .
  • CNS Targeting : The fluorophenyl group in the target compound may enhance CNS penetration, similar to fluorinated antidepressants (e.g., fluoxetine) .
  • Safety Profile : Analogs with chloro substituents (e.g., ) carry warnings for eye and respiratory irritation (H319, H335), whereas piperazine derivatives may exhibit improved tolerability .

Biological Activity

The compound 6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine; hydrochloride is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive review of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18FN5C_{21}H_{18}FN_5, with a molecular weight of 359.4 g/mol. The compound features a complex heterocyclic structure that contributes to its biological properties, including interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing its cytotoxicity against various cancer cell lines, the compound demonstrated promising results:

Cell LineIC50 (µM)Notes
HCC827 (lung cancer)1.94Significant PI3Kα inhibition
A549 (lung cancer)3.50Moderate sensitivity
MCF-7 (breast cancer)4.20Lower sensitivity

These findings suggest that the compound may act as a potent inhibitor of PI3Kα, which is crucial for cell proliferation in certain cancers .

Antitubercular Activity

The compound has also been assessed for its activity against Mycobacterium tuberculosis. A related study found that derivatives based on similar structures showed IC90 values ranging from 3.73 to 4.00 µM against M. tuberculosis H37Ra, indicating potential for further development as an anti-tubercular agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • PI3K/AKT Pathway : Inhibition of this pathway is critical in many cancers, leading to reduced cell survival and proliferation.
  • Interaction with Tuberculosis Pathways : The compound may disrupt metabolic pathways essential for the survival of M. tuberculosis, making it a candidate for further research in tuberculosis treatment.

Safety and Toxicity

Toxicity assessments have shown that the compound exhibits low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. What analytical techniques are critical for structural characterization and quality control?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR (500 MHz, DMSO-d₆) to confirm stereochemistry at the pyrrolidine ring and verify piperazine substitution patterns .
  • Mass spectrometry (HRMS) : Validate molecular weight ([M+H]⁺ expected: ~530.2 Da) and detect impurities (<0.5% by area) .
  • X-ray crystallography : Resolve crystal structures to confirm the (2R) configuration and hydrogen-bonding interactions in the hydrochloride salt .

Q. How can researchers design initial biological assays to evaluate its therapeutic potential?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., imidazo[1,2-a]pyridines show affinity for serotonin receptors) .
  • In vitro assays :
  • Use fluorescence polarization (FP) assays for kinase inhibition (IC₅₀ determination).
  • Conduct radioligand binding studies (e.g., ³H-labeled antagonists) for receptor affinity .
    • Cell-based models : Test cytotoxicity in HEK293 or HepG2 cells at 1–100 µM concentrations, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in:
  • The 3-fluorophenyl group (replace with chloro or trifluoromethyl) .
  • Piperazine substituents (e.g., methylpiperazine or morpholine) .
    • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding modes against targets like PI3Kγ or PARP1 .
    • Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational strategies address discrepancies in experimental vs. predicted pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition .
  • Dynamic simulations : Run molecular dynamics (MD) simulations (AMBER) to assess stability in aqueous vs. lipid bilayer environments .
  • Validation : Compare in silico predictions with in vitro PAMPA assays and hepatic microsome stability data .

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

  • Assay standardization :
  • Normalize data using Z-factor scoring to account for plate-to-plate variability .
  • Validate hit compounds in orthogonal assays (e.g., SPR vs. FP) .
    • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in potency and selectivity .

Q. What strategies mitigate solubility challenges during formulation for in vivo studies?

Methodological Answer:

  • Salt screening : Test alternative counterions (e.g., mesylate or citrate) to improve aqueous solubility beyond the hydrochloride form .
  • Nanoformulation : Prepare PEGylated liposomes (70–100 nm diameter) via thin-film hydration, achieving >90% encapsulation efficiency .
  • In vivo validation : Monitor plasma concentration-time profiles in Sprague-Dawley rats after IV administration (dose: 10 mg/kg) .

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